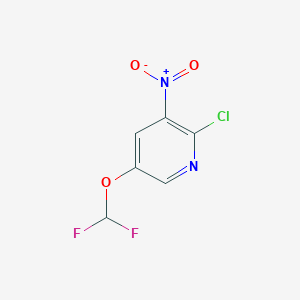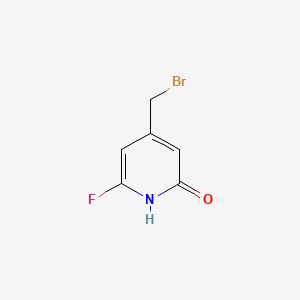![molecular formula C7H3F2NO B13144784 2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
2,6-Difluorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-difluoroaniline with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction conditions often require elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the benzene ring or the oxazole ring, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,6-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Difluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichlorobenzo[d]oxazole
- 2,6-Dimethylbenzo[d]oxazole
- 2,6-Diethoxybenzo[d]oxazole
Comparison
2,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold in drug design. In contrast, other substituents like chlorine or alkyl groups may alter the compound’s reactivity and biological activity differently.
Propriétés
Formule moléculaire |
C7H3F2NO |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
2,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
Clé InChI |
NWSJJRMDJBUZNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)OC(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


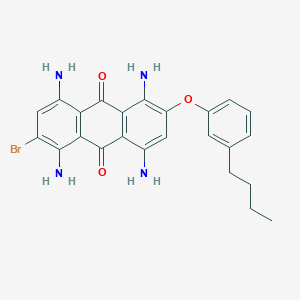
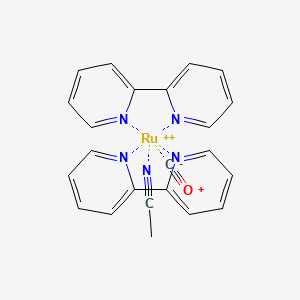
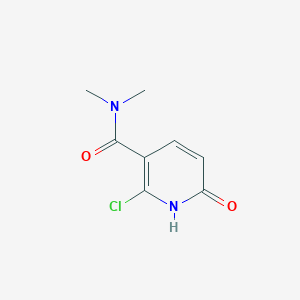
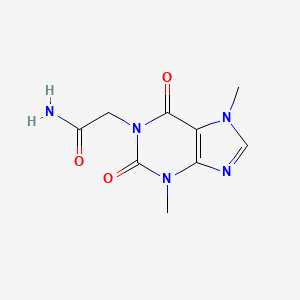

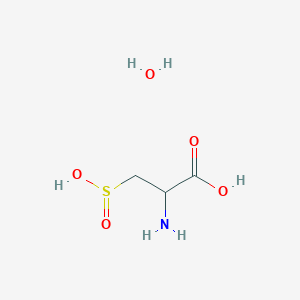
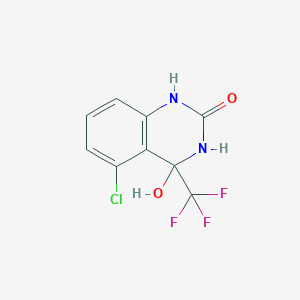
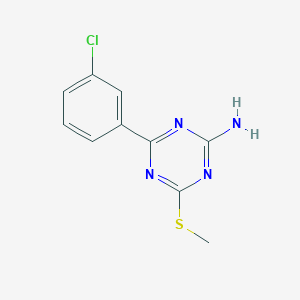
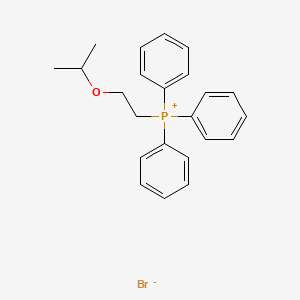
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
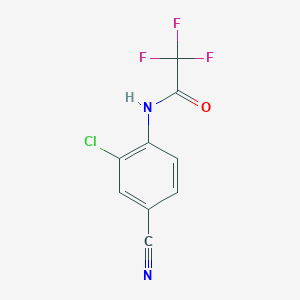
![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
